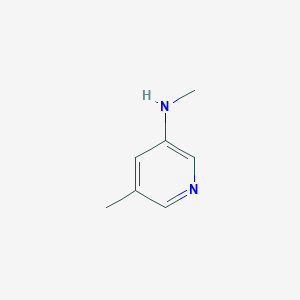

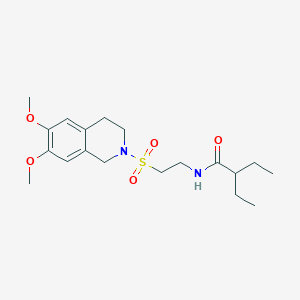

![molecular formula C25H21N5O3S B2693113 2-[[4-(3,5-Dimethoxyanilino)quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one CAS No. 896698-88-7](/img/structure/B2693113.png)

2-[[4-(3,5-Dimethoxyanilino)quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Quinazolinone and its derivatives are nitrogen-containing heterocycles that have received significant attention due to their wide range of biopharmaceutical activities . They are considered noteworthy chemicals for the synthesis of diverse molecules with physiological significance and pharmacological utility . Quinazolines are building blocks for about 150 naturally occurring alkaloids with a broad range of biological activity .

Synthesis Analysis

The synthesis of quinazolinone derivatives often involves the reaction of o-amino benzamides and thiols . This method has the features of good functional group tolerance, being transition metal and external oxidant free, and easy operation .Molecular Structure Analysis

The molecular structure of quinazolinone derivatives can be characterized using various spectroscopic techniques, including 1H NMR, 13C NMR, HRMS, and IR . In some cases, the molecular structure is further corroborated through a single-crystal X-ray diffraction measurement .Chemical Reactions Analysis

Quinazolinone derivatives have been found to exhibit a wide range of biological activities, including antibacterial, anti-inflammatory, analgesic, antipsychotic, antifungal, antimalarial, anticonvulsant, anti-Parkinsonism, cancer, and other activities .Applications De Recherche Scientifique

Synthesis and Structural Insights

Synthesis of Quinazolinones : A method involving the reaction of 2-bromo or 2-iodo benzoate esters with amidines has been developed to afford substituted quinazolin-4(3H)-ones, indicating a versatile approach for synthesizing compounds related to the specified chemical structure, with yields ranging from 44-89% (Őrfi et al., 2004).

Catalyst-Free Synthesis : A report on the catalyst-free synthesis of pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidin-5,7-dione derivatives, which are structurally related, showcases the potential for environmentally friendly and efficient synthesis methods for such complex molecules (Ezzati et al., 2017).

Potential Applications

Antitumor and Antibacterial Agents : Novel 2-amino-4-oxo-5-[(substituted phenyl)sulfanyl]pyrrolo[2,3-d]pyrimidines, which share a common core structure with the queried compound, have been synthesized as potential inhibitors of thymidylate synthase (TS), showing promise as antitumor and/or antibacterial agents. These compounds exhibit potency against human TS, with some analogs more potent than known inhibitors, suggesting a potential pathway for developing new therapeutic agents (Gangjee et al., 1996).

Cyclin-Dependent Kinase Inhibitors : A study on 2-anilino-4-(thiazol-5-yl)pyrimidine derivatives, related in structure and function to the compound , reported their development as cyclin-dependent kinase (CDK) inhibitors. This illustrates the compound's potential application in cancer therapy by targeting key enzymes involved in cell cycle regulation (Wang et al., 2004).

Selective Kinase Inhibition for Atrial Fibrillation : The development of selective IKur inhibitors based on phenyl quinazoline derivatives for the treatment of atrial fibrillation further underscores the therapeutic relevance of compounds in this class. This includes optimization to reduce brain penetration while maintaining therapeutic efficacy, highlighting the compound's potential utility in cardiovascular diseases (Gunaga et al., 2017).

Mécanisme D'action

Orientations Futures

Given the wide range of biological activities exhibited by quinazolinone derivatives, these compounds continue to be a significant target in medicinal chemistry for drug discovery and optimization . Future research will likely continue to explore the synthesis of novel quinazolinone derivatives and investigate their potential biological activities.

Propriétés

IUPAC Name |

2-[[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21N5O3S/c1-32-18-11-16(12-19(14-18)33-2)27-24-20-7-3-4-8-21(20)28-25(29-24)34-15-17-13-23(31)30-10-6-5-9-22(30)26-17/h3-14H,15H2,1-2H3,(H,27,28,29) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GACMNWSSWKLFNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)NC2=NC(=NC3=CC=CC=C32)SCC4=CC(=O)N5C=CC=CC5=N4)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[[4-(3,5-Dimethoxyanilino)quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

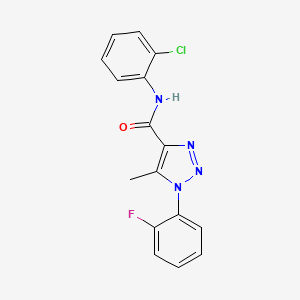

![1-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)-2-[(4-methylphenyl)sulfanyl]-1-ethanone](/img/structure/B2693034.png)

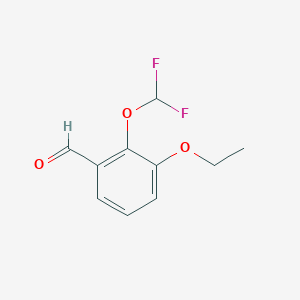

![3-(3-(4-(furan-2-carbonyl)piperazin-1-yl)-3-oxopropyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2693038.png)

![N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-3-fluorobenzamide](/img/structure/B2693039.png)

![2-(2-(benzo[d][1,3]dioxol-5-yl)acetyl)-8-chloro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2693044.png)

![N-(6-methylpyridin-2-yl)pyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B2693046.png)

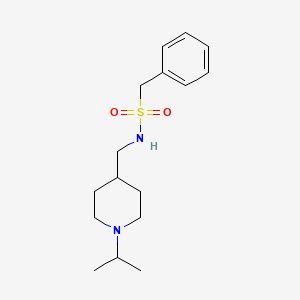

![Cyclohexylethyl{[2-methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}amine](/img/structure/B2693051.png)